rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane
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Overview
Description
rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane: is a bicyclic compound featuring a phenyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane typically involves the following steps:
Formation of the Azabicyclo Structure: This can be achieved through a series of cyclization reactions, often starting with a suitable precursor that contains the necessary functional groups.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction, where a halogenated precursor reacts with a phenylating agent under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, phenylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules and influencing various biochemical pathways.
Comparison with Similar Compounds
- rel-(1R,5S,6S)-6-Hydroxy-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester
- rel-(((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine)
Comparison: Compared to these similar compounds, rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H15N/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11/h1-5,10-13H,6-8H2/t10-,11-,12+/m0/s1 |
InChI Key |
ZEICVRUUVHTYRQ-SDDRHHMPSA-N |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2[C@@H]1C3=CC=CC=C3 |
Canonical SMILES |
C1C2CNCC2C1C3=CC=CC=C3 |
Origin of Product |
United States |
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